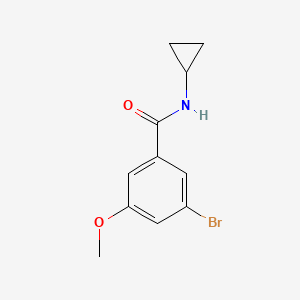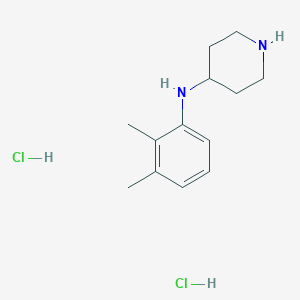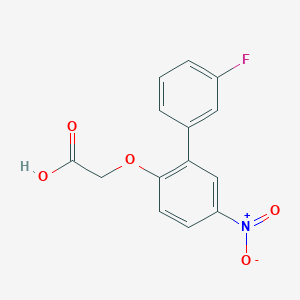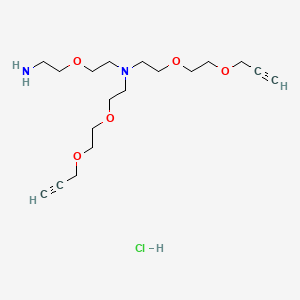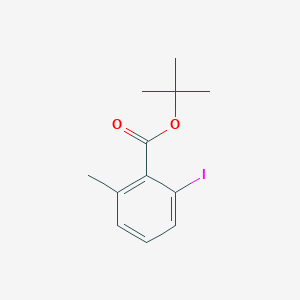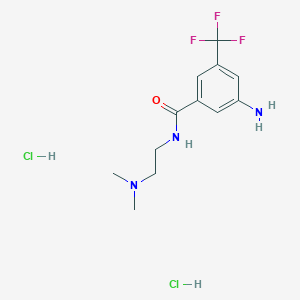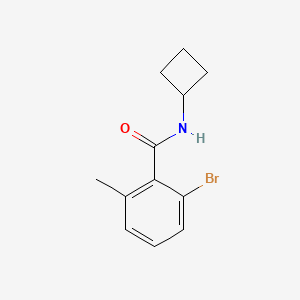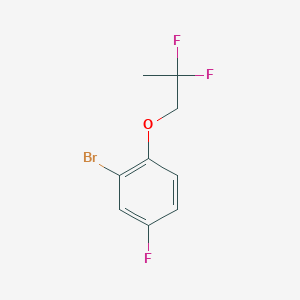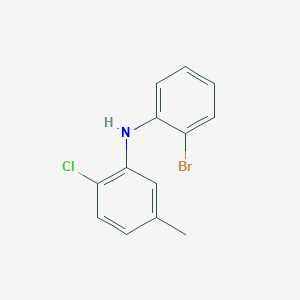![molecular formula C10H10BrF2N3O2 B8126484 5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B8126484.png)
5'-Bromo-4,4-difluoro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a bipyridinyl ring system. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Fluorination: The incorporation of fluorine atoms is carried out using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves scaling up the laboratory synthesis procedures. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products
The major products formed from these reactions include various substituted bipyridinyl derivatives, amino-substituted bipyridinyls, and N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the nitro group can also lead to the generation of reactive nitrogen species, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-difluoroanisole: Used as an inhibitor of cyclin-dependent kinases and in the synthesis of aminopyridine N-oxides.
5-Bromo-5-nitro-1,3-dioxane: Known for its antimicrobial activity against various microorganisms.
Uniqueness
5’-Bromo-4,4-difluoro-3’-nitro-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl is unique due to the combination of bromine, fluorine, and nitro groups on a bipyridinyl ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-2-(4,4-difluoropiperidin-1-yl)-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N3O2/c11-7-5-8(16(17)18)9(14-6-7)15-3-1-10(12,13)2-4-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYNKLFHEOLWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
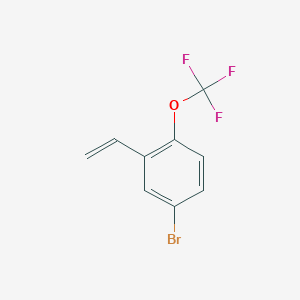
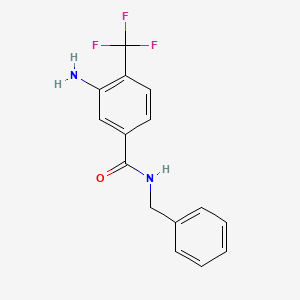
![Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate](/img/structure/B8126429.png)

